molecular formula C22H21N5O B14921282 N-[1-(2,4-dimethylphenyl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(2,4-dimethylphenyl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B14921282
M. Wt: 371.4 g/mol
InChI Key: UBPVRTOSXWOSAL-UHFFFAOYSA-N
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Description

N~7~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a dimethylphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the triazolopyrimidine core.

    Attachment of the dimethylphenyl ethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N~7~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N7-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 2’,4’-dimethyl-: This compound shares the dimethylphenyl group but lacks the triazolopyrimidine core.

    2,4-Dimethylacetophenone: Similar to the above, it contains the dimethylphenyl group but differs in the core structure.

    4-Acetyl-m-xylene: Another compound with a similar dimethylphenyl group but a different core structure.

Uniqueness

N~7~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H21N5O/c1-14-9-10-18(15(2)11-14)16(3)25-21(28)20-12-19(17-7-5-4-6-8-17)26-22-23-13-24-27(20)22/h4-13,16H,1-3H3,(H,25,28)

InChI Key

UBPVRTOSXWOSAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C

Origin of Product

United States

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